tert-Butyl Methyl Iminodicarboxylate
Overview
Description
tert-Butyl Methyl Iminodicarboxylate is an organic compound with the molecular formula C7H13NO4. It is known for its use in organic synthesis, particularly in the preparation of primary amines from alkyl halides. The compound is a white solid that is soluble in organic solvents .
Preparation Methods
tert-Butyl Methyl Iminodicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl chloroformate with methylamine, followed by the addition of carbon dioxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
tert-Butyl Methyl Iminodicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form primary amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to form tert-butyl alcohol and methylamine.
Common reagents used in these reactions include alkyl halides, bases like potassium carbonate, and acids for hydrolysis . The major products formed from these reactions are primary amines, tert-butyl alcohol, and methylamine .
Scientific Research Applications
tert-Butyl Methyl Iminodicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of primary amines.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl Methyl Iminodicarboxylate involves its ability to act as a nucleophile in substitution reactions. The compound reacts with alkyl halides to form primary amines through a nucleophilic substitution mechanism . The molecular targets and pathways involved in this process include the carbonyl carbon of the alkyl halide and the nitrogen atom of the this compound .
Comparison with Similar Compounds
tert-Butyl Methyl Iminodicarboxylate is similar to other compounds such as di-tert-butyl iminodicarboxylate and tert-butyl carbamate . it is unique in its ability to form primary amines through nucleophilic substitution reactions. Other similar compounds include:
Di-tert-butyl Iminodicarboxylate: Used in the preparation of primary amines from alkyl halides.
tert-Butyl Carbamate: Used as a protecting group for amines.
These compounds share similar chemical properties but differ in their specific applications and reactivity .
Biological Activity
Tert-Butyl Methyl Iminodicarboxylate (t-BMID), with the chemical formula CHN O and a molecular weight of 175.18 g/mol, is an important compound in organic synthesis, particularly in the preparation of various amines and other derivatives. While specific biological activities of t-BMID are not extensively documented, its role as a precursor in the synthesis of biologically relevant compounds warrants examination.
t-BMID is primarily utilized for the synthesis of primary amines through reductive amination. It acts as a versatile intermediate, allowing for the introduction of various functional groups onto target molecules. The compound can be synthesized through several methods, including the oxidation of tert-butyl oxamate in the presence of methanol, yielding stable derivatives suitable for further reactions .
Biological Activity Overview
Despite limited direct studies on the biological activity of t-BMID itself, its derivatives have been implicated in various biological processes due to their applications in drug synthesis. Notably, t-BMID is classified as a skin and eye irritant, necessitating caution during handling. The biological implications of its derivatives include:
- Synthesis of Antibiotics : t-BMID is a key reagent in synthesizing compounds such as N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate, which is involved in antibiotic development.
- Potential Antiviral Applications : Some derivatives may exhibit antiviral properties, although specific studies on t-BMID are lacking .
Case Studies and Research Findings
- Synthesis of Diamines : Research indicates that t-BMID serves as a precursor for synthesizing valuable diamines like trans- and cis-1,4-diamino-2-butene. These compounds are essential in various pharmaceutical applications.
- Reactivity Studies : Interaction studies have focused on t-BMID's reactivity with alkyl halides and the formation of iminium ions. These studies help elucidate its role in synthetic pathways leading to amine formation, assessing its efficiency compared to other reagents.
- Derivatives and Biological Activity : While direct biological activity data for t-BMID is sparse, its derivatives have shown promise in various biological applications. For instance, certain N-substituted derivatives may exhibit enhanced pharmacological properties due to their structural modifications .
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally related to t-BMID along with their unique features:
Compound Name | Structure | Biological Activity |
---|---|---|
N,N-Di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate | Structure | Intermediate in antibiotic synthesis |
trans-1,4-Diamino-2-butene | Structure | Important in pharmaceutical applications |
N-substituted derivatives | Structure | Potential antiviral properties |
Safety and Handling
Due to its classification as a skin and eye irritant, appropriate safety measures should be taken when handling t-BMID. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent exposure.
Properties
IUPAC Name |
tert-butyl N-methoxycarbonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECCYFUJCNQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467195 | |
Record name | tert-Butyl Methyl Iminodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66389-76-2 | |
Record name | tert-Butyl Methyl Iminodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using tert-Butyl Methyl Iminodicarboxylate Potassium Salt over traditional Gabriel reagents?
A1: While the provided abstract [] doesn't directly compare this compound Potassium Salt to traditional Gabriel reagents, it highlights its utility in introducing tert-butoxycarbonylamino groups. This suggests a key advantage lies in its ability to directly incorporate this specific protecting group, which is valuable in peptide synthesis and other applications where orthogonal protecting groups are necessary.
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